2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-(2-methoxyethylamino)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-5-4-11-9-3-2-7(12(15)16)6-8(9)10(13)14/h2-3,6,11H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQOPWOYVMQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid typically involves the reaction of 2-methoxyethylamine with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome[3][3].
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted benzoic acids[3][3].
Scientific Research Applications
Medicinal Chemistry
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is primarily studied for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of nitrobenzoic acids exhibit antimicrobial properties. A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria, suggesting its potential use as an antibiotic agent .
Anticancer Properties
This compound has also been investigated for its anticancer effects. In vitro studies revealed that it could inhibit the growth of cancer cells, particularly in breast and prostate cancer models. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been utilized as a biochemical probe to study enzyme activity. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, aiding researchers in understanding enzyme kinetics and regulation .
Photoaffinity Labeling
Recent advancements have leveraged this compound in photoaffinity labeling techniques. This method allows for the identification of protein interactions and cellular localization by covalently attaching the compound to target proteins upon UV irradiation, facilitating the study of protein functions in live cells .
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength. The incorporation of this compound into polymer matrices has shown promising results in creating materials suitable for high-performance applications .
Coatings and Adhesives
The unique chemical structure of this compound allows it to be used in formulating advanced coatings and adhesives that require specific adhesion properties and resistance to environmental factors, thus expanding its utility in industrial applications .
Table 1: Summary of Biological Activities
Table 2: Material Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Polymer Chemistry | Building block for high-performance polymers | |
| Coatings and Adhesives | Formulation of advanced coatings |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting the compound's potential as an alternative therapeutic agent.
Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition mechanism revealed that this compound binds to the active site of target enzymes, effectively blocking substrate access. This was confirmed through kinetic studies which demonstrated a decrease in reaction rates upon compound addition.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: A related compound with similar chemical properties and applications.
2-Methoxyethylamine: Another related compound used in similar research applications.
Uniqueness
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in proteomics research and other scientific applications .
Biological Activity
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a nitro group and a methoxyethyl amino moiety, suggests various interactions within biological systems. This article reviews the available literature on its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.21 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent and an inhibitor of specific enzymes.
Antimicrobial Activity
Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. For example:
- In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative strains like Escherichia coli .
- The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.
Enzyme Inhibition
Research has also focused on the enzyme-inhibitory capabilities of this compound:
- Proteasome Inhibition : Studies suggest that derivatives of benzoic acid can enhance proteasomal activity, which is crucial for protein degradation in cells. This is particularly relevant for aging and certain diseases where proteostasis is compromised .
- Cathepsin Activation : The compound has been shown to activate cathepsins B and L, enzymes involved in protein catabolism. This activation could lead to enhanced cellular turnover and reduced accumulation of damaged proteins .
Study 1: Antibacterial Efficacy
A study conducted on various benzoic acid derivatives, including this compound, revealed:
- Tested Strains : E. coli, S. aureus, Candida albicans
- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties without significant cytotoxicity in human fibroblast cells .
Study 2: Proteasome and Cathepsin Activity
In an investigation of the effects on the proteasome and lysosomal pathways:
- Cell Lines Used : Human foreskin fibroblasts
- Concentration Tested : 5 µM
- Findings : The compound significantly enhanced chymotrypsin-like activity by approximately 467% compared to control groups, suggesting its role as a modulator in protein degradation pathways .
The proposed mechanisms for the biological activities of this compound include:
- Interaction with Enzymatic Targets : The methoxyethyl group may facilitate binding to active sites on enzymes such as cathepsins, enhancing their activity.
- Induction of Cellular Stress Responses : By modulating proteasomal activity, the compound may help cells cope with stressors, potentially offering protective effects against age-related decline in proteostasis.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid, and what reaction conditions are critical for achieving high purity?
- Methodology : Synthesis involves two primary steps: (1) Nitration of a benzoic acid precursor (e.g., 2-aminobenzoic acid) using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to target the 5-nitro position. (2) Coupling the nitro intermediate with 2-methoxyethylamine via nucleophilic substitution under acidic conditions (HCl catalyst). Critical parameters include maintaining low temperatures during nitration to prevent by-products and optimizing pH (~3–4) during coupling to enhance amine reactivity. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxyethyl and nitro groups). For example, the nitro group deshields adjacent protons, causing distinct downfield shifts (~8.5–9.0 ppm).
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data during structural elucidation?
- Methodology : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to confirm connectivity.
- Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.
- X-ray Crystallography : Use SHELXL for precise bond-length/angle measurements. For example, SHELX refinement can distinguish between nitro and other electron-withdrawing groups .
Q. What advanced analytical strategies are recommended for detecting impurities or by-products in synthesized this compound?
- Methodology :
- LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates) with high sensitivity.
- DSC/TGA : Assess thermal stability and detect decomposition products.
- HPLC-PDA : Use photodiode array detection to identify UV-active by-products (e.g., nitroso derivatives).
- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors to pinpoint impurity origins .
Q. How can reaction conditions be optimized to improve yield and scalability while minimizing side reactions?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, catalyst loading) to identify optimal conditions.
- Continuous Flow Reactors : Enhance heat/mass transfer for nitration and coupling steps, reducing side products.
- In-line Analytics : Implement real-time monitoring via Raman spectroscopy or HPLC to adjust conditions dynamically.
- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps to improve efficiency .
Q. What computational tools are effective for predicting the reactivity and stability of this compound in biological systems?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with biomolecules (e.g., enzymes) to predict metabolic pathways.
- Docking Studies (AutoDock Vina) : Assess binding affinity to target proteins (e.g., nitroreductases).
- QSPR Models : Corrogate structural descriptors (e.g., Hammett constants for nitro groups) with stability data .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data when the observed unit cell parameters deviate from predicted models?
- Methodology :
- Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to refine twinning ratios.
- High-Resolution Data Collection : Collect data at synchrotron facilities (≤0.8 Å resolution) to resolve ambiguities.
- Hirshfeld Surface Analysis : Compare experimental and theoretical intermolecular interactions (e.g., hydrogen bonds) to identify packing defects .
Q. What steps can be taken if HPLC purity analysis contradicts NMR integration values?
- Methodology :
- Spiking Experiments : Add suspected impurities to the sample and observe retention time shifts.
- NMR Relaxation Agents : Use Cr(acac)₃ to reduce relaxation times and improve integration accuracy.
- Orthogonal Methods : Validate purity via capillary electrophoresis (CE) or ion mobility spectrometry (IMS) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
